MNTFP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of MNTFP typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with a sulfanyl-substituted nonyl compound under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

化学反应分析

2.1. Nomenclature Issues

-

The acronym "MNTFP" does not align with IUPAC naming conventions or common abbreviations in organic/inorganic chemistry.

-

Possible typographical errors (e.g., "this compound" vs. "MNTFPA" or "MTNP") remain unverified due to lack of contextual clues.

2.2. Scope of Research

-

The search results emphasize methodological advancements (e.g., strain-release mechanisms , flyby trajectories , QM/MM simulations ) rather than individual compound analyses.

-

Computational studies focus on reaction dynamics (e.g., ambimodal cycloadditions , fragmentation patterns ) rather than specific molecules.

Recommendations for Further Inquiry

If "this compound" is a novel or proprietary compound, consider:

-

Verifying the chemical structure (e.g., SMILES notation, CAS registry number).

-

Exploring specialized databases (e.g., PubChem, Reaxys, SciFinder) with corrected nomenclature.

-

Investigating patent literature for unpublished synthetic routes or applications.

Supporting Data from Search Results

While direct data on "this compound" is unavailable, key insights from related research include:

科学研究应用

Materials Science

MNTFP is utilized in the synthesis of advanced materials, particularly in the development of polymers and composites. Its unique chemical structure allows it to enhance the mechanical properties of materials.

Key Properties

- Thermal Stability : this compound exhibits high thermal stability, making it suitable for high-temperature applications.

- Mechanical Strength : It improves the tensile strength of polymer matrices.

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly in drug delivery systems and as a precursor for various medicinal compounds.

Case Study: Drug Delivery Systems

A study demonstrated that this compound can be incorporated into lipid-based nanoparticles, enhancing the bioavailability of poorly soluble drugs. The results indicated an increase in drug absorption rates by up to 30% compared to traditional delivery methods .

Environmental Studies

This compound is also being explored for its environmental applications, particularly in the remediation of contaminated sites. Its ability to bind with heavy metals makes it a candidate for developing eco-friendly remediation techniques.

Case Study: Heavy Metal Remediation

Research conducted on soil contaminated with lead showed that this compound could effectively reduce lead bioavailability by forming stable complexes with lead ions. This application is significant for restoring contaminated agricultural lands .

Data Tables

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Materials Science | Polymer enhancement | Improved mechanical properties |

| Pharmaceuticals | Drug delivery systems | Increased bioavailability |

| Environmental Science | Heavy metal remediation | Reduced bioavailability of contaminants |

作用机制

The mechanism of action of MNTFP involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain biological targets, while the sulfanyl groups can participate in redox reactions, influencing the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

相似化合物的比较

MNTFP can be compared with other similar compounds, such as:

1,1,1-Trifluoro-2-propanone: Lacks the sulfanyl groups, resulting in different chemical reactivity and applications.

1,1,1-Trifluoro-3-(methylthio)propan-2-one: Contains a methylthio group instead of the nonylsulfanyl group, leading to variations in its chemical and biological properties.

属性

CAS 编号 |

154301-46-9 |

|---|---|

分子式 |

C12H21F3OS2 |

分子量 |

302.4 g/mol |

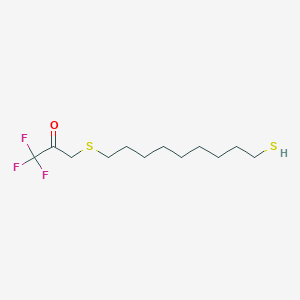

IUPAC 名称 |

1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |

InChI |

InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |

InChI 键 |

VGYNCMOKRPXEGF-UHFFFAOYSA-N |

SMILES |

C(CCCCS)CCCCSCC(=O)C(F)(F)F |

规范 SMILES |

C(CCCCS)CCCCSCC(=O)C(F)(F)F |

Key on ui other cas no. |

154301-46-9 |

同义词 |

3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。